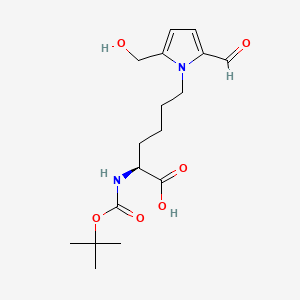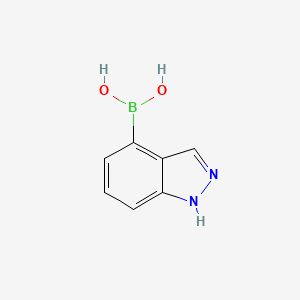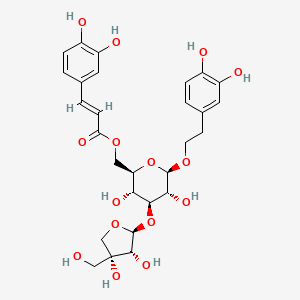
(2-Bromo-6-methoxypyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Bromo-6-methoxypyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO2 . It has a molecular weight of 218.05 g/mol .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-6-methoxypyridin-3-yl)methanol” can be represented by the InChI code: 1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3 . The compound has a topological polar surface area of 42.4 Ų .Physical And Chemical Properties Analysis
“(2-Bromo-6-methoxypyridin-3-yl)methanol” has a molecular weight of 218.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 216.97384 g/mol .Applications De Recherche Scientifique
1. Structural Characterization and Crystallography
The compound has been a subject of interest in the field of crystallography and structural chemistry. Studies have detailed the synthesis and structural characterization of compounds closely related to (2-Bromo-6-methoxypyridin-3-yl)methanol. For instance, N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and its derivatives have been synthesized, showcasing distinct protonation sites and intermolecular hydrogen bonding patterns, contributing to the understanding of molecular conformations and crystalline structures (Böck et al., 2021). Additionally, compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)me- thyl]phenol have been synthesized and analyzed through single-crystal X-ray diffraction, offering insights into molecular geometry and potential antibacterial activities (Wang, Nong, Sht, Qi, 2008).
2. Natural Product Synthesis and Modification
The compound has found applications in the synthesis of natural products and their analogs. For instance, the total synthesis of biologically active natural products starting from related compounds has been reported. Such studies often involve multi-step synthesis processes and provide a basis for understanding the chemical properties and potential biological activities of these natural products (Akbaba et al., 2010).
3. Chemical Reactivity and Mechanistic Insights
Research has also delved into understanding the chemical reactivity and mechanisms involving compounds related to (2-Bromo-6-methoxypyridin-3-yl)methanol. For instance, studies on the substitution of the hydroxy group due to the anchimeric assistance of selenium offer insights into methanolysis and rearrangements, contributing to our understanding of reaction mechanisms and synthetic strategies (Kurkutov, Potapov, Amosova, 2018).
4. Catalysis and Ligand Reactions
The compound and its analogs have been studied for their roles in catalysis and as ligands in complex chemical reactions. For instance, ligand exchange reactions involving methoxide and the synthesis of various complexes have been reported, offering valuable information on the catalytic behavior and potential industrial applications of these compounds (Klausmeyer et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
(2-bromo-6-methoxypyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUKRQGKFSLAQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-methoxypyridin-3-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)
![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)

![D-[5-13C]RIBOSE](/img/no-structure.png)






